molecular formula C10H12ClI2NO3 B613170 3,5-Diiodotyrosine methyl ester hydrochloride, L- CAS No. 151266-48-7

3,5-Diiodotyrosine methyl ester hydrochloride, L-

Cat. No. B613170
M. Wt: 483.47
InChI Key: RAXWZGMSMQUDTR-QRPNPIFTSA-N
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Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Al-Omar and Amr (2010) explored the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases using 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. These compounds, including the derivatives of amino acid methyl esters, displayed significant antimicrobial activity, comparable to streptomycin and fusidic acid, commonly used antibiotic drugs (Al-Omar & Amr, 2010).

Amino Acid Methyl Ester Synthesis

Li and Sha (2008) described a method for preparing amino acid methyl ester hydrochlorides, which can include compounds like 3,5-Diiodotyrosine methyl ester hydrochloride. This method is notable for its compatibility with natural amino acids and yields of good to excellent quality (Li & Sha, 2008).

Skin Permeation Enhancers

In a 2020 study, Zheng et al. developed novel ionic liquids (ILs) based on amino acids, which included methyl amino acid ester hydrochlorides. These ILs, such as L-proline methyl ester hydrochloride, demonstrated enhanced skin permeation for drugs, indicating potential applications in transdermal drug delivery systems (Zheng et al., 2020).

Chiral Recognition and Enantiomeric Recognition

Zhao and Hua (2000) synthesized chiral macrocycles using N-(Z)-L-amino acids, which showed significant chiral recognition for the enantiomers of amino acid methyl ester hydrochlorides, such as 3,5-Diiodotyrosine methyl ester hydrochloride. This chiral recognition is crucial in understanding the behavior of these compounds in biological systems (Zhao & Hua, 2000).

Enantioselectivity and Asymmetric Synthesis

Fan (2012) reported a method for the asymmetric transformation of L-Phenylalanine methyl ester hydrochloride, which can be relevant for the synthesis and study of compounds like 3,5-Diiodotyrosine methyl ester hydrochloride. This process focused on achieving high yields and optical purity, important in pharmaceutical applications (Fan, 2012).

Novel Prodrug Synthesis

Vollmann et al. (2008) synthesized a compound as an amino acid ester prodrug, demonstrating the potential application of amino acid methyl ester hydrochlorides in developing prodrugs for therapeutic purposes (Vollmann et al., 2008).

Safety And Hazards

Safety precautions should be taken when handling this compound as it may be harmful if swallowed, inhaled, or comes into contact with skin or eyes1. It is advised to use appropriate protective equipment such as gloves and goggles1.


properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXWZGMSMQUDTR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164745
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodotyrosine methyl ester hydrochloride, L-

CAS RN

151266-48-7
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151266487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodotyrosine methyl ester hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIIODOTYROSINE METHYL ESTER HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571I0W8JCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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